molecular formula C15H19ClFNO3S B2358979 (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone CAS No. 2097903-47-2

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone

Cat. No.: B2358979
CAS No.: 2097903-47-2
M. Wt: 347.83
InChI Key: KSBQPXQIGKOWMO-UHFFFAOYSA-N
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Description

“(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butylsulfonyl group and a methanone group attached to a 2-chloro-4-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Tert-butylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using tert-butylsulfonyl chloride under basic conditions.

    Attachment of the Methanone Group: The methanone group can be introduced via a Friedel-Crafts acylation reaction.

    Substitution on the Phenyl Ring:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.

Medicine

Potential medicinal applications include its use as a lead compound in the development of drugs for treating diseases such as cancer, inflammation, or infectious diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug discovery.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chlorophenyl)methanone
  • (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
  • (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2,4-dichlorophenyl)methanone

Uniqueness

Compared to similar compounds, “(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(2-chloro-4-fluorophenyl)methanone” stands out due to the presence of both chloro and fluoro substituents on the phenyl ring. This unique combination of substituents can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

(3-tert-butylsulfonylpyrrolidin-1-yl)-(2-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClFNO3S/c1-15(2,3)22(20,21)11-6-7-18(9-11)14(19)12-5-4-10(17)8-13(12)16/h4-5,8,11H,6-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBQPXQIGKOWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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